(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry and pharmacology. This compound is a selective dopamine D1-like receptor antagonist, which means it can block the action of dopamine at these receptors. It is also known to interact with serotonin receptors, making it a compound of interest in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 5-chloro-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon (Pd/C).
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Automated Amination: Employing automated systems for the reductive amination to ensure consistency and efficiency.
Purification: Utilizing crystallization and filtration techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Produces 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted indene derivatives.
Scientific Research Applications
®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Neuropharmacology: Used to study the role of dopamine and serotonin receptors in the brain.
Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia and Parkinson’s disease.
Biochemistry: Employed in receptor binding studies to understand the interaction between ligands and receptors.
Industrial Applications: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The primary mechanism of action of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with dopamine D1-like receptors. By binding to these receptors, it inhibits the action of dopamine, which can modulate neurotransmission and affect various neurological processes. Additionally, its interaction with serotonin receptors contributes to its effects on mood and cognition .
Comparison with Similar Compounds
Similar Compounds
SCH-23390 hydrochloride: Another selective dopamine D1-like receptor antagonist with similar pharmacological properties.
5-Chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.
2,3-Dihydro-1H-inden-1-amine: A structurally related compound with different substituents.
Uniqueness
®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific binding affinity for dopamine D1-like receptors and its additional interaction with serotonin receptors. This dual activity makes it a valuable tool in neuropharmacological research and a potential candidate for developing new therapeutic agents.
Properties
IUPAC Name |
(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBHXVWIQBARN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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